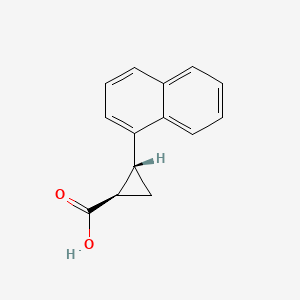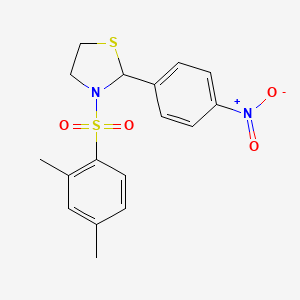
3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Compounds related to 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. The presence of the nitro group on the thiazolidinone moiety was deemed important for this activity, particularly against carcinoma cell lines (Chandrappa et al., 2008).
Antimicrobial Activity
Linked heterocyclic compounds containing elements similar to 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specific moieties, such as 4-nitrophenyl, have been found to exhibit strong inhibitory activity (Reddy et al., 2010).
Potential in Anticancer Research
Derivatives of thiazolidine, a core structure in 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine, have been synthesized with a focus on anticancer properties. For instance, indapamide derivatives, with a structural resemblance to thiazolidines, have demonstrated proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).
Antihyperglycemic Potential
Thiazolidine derivatives have been evaluated as oral antihyperglycemic agents, showing effectiveness in lowering glucose and insulin in diabetic mouse models. This suggests the potential application of similar compounds in the management of diabetes (Wrobel et al., 1998).
Antioxidant and Urease Inhibition Activities
Some derivatives of thiazolidine, like 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine, have shown strong antioxidant activities and potent urease inhibitory activities. These properties are crucial in the development of therapeutic agents for various diseases (Khan et al., 2010).
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-12-3-8-16(13(2)11-12)25(22,23)18-9-10-24-17(18)14-4-6-15(7-5-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWKYWCBXGEOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

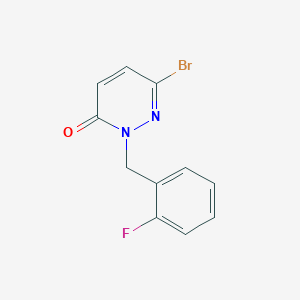
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
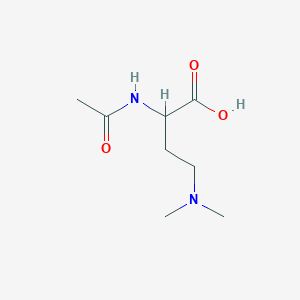
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)
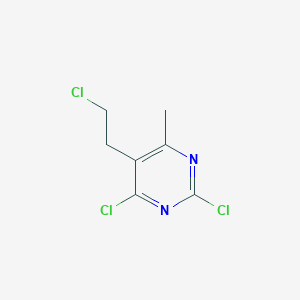
![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)
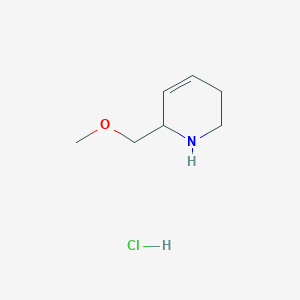
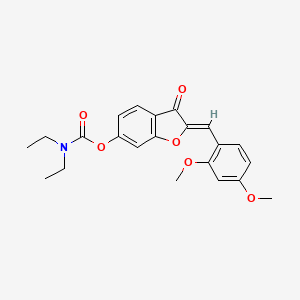
![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)
![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

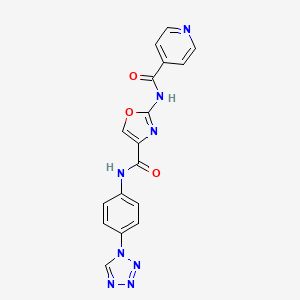
![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377947.png)
